5-Phenylpyridine-3-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of pyridine-3-carbonitrile derivatives has been described in various studies. One such method involves a one-pot four-component condensation reaction of 3-(1H-indol-3-yl)-3-oxopropanenitrile, various aldehydes, 3-acetyl-2H-chromenones, and ammonium acetate . Another method involves heating a mixture of an acetophenone oxime, aldehyde, and malononitrile without any catalyst under solvent-free conditions .Molecular Structure Analysis
The molecular structure of 5-Phenylpyridine-3-carbonitrile is characterized by a pyridine ring attached to a phenyl group and a carbonitrile group . The molecule contains a total of 35 bonds, including 20 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 triple bond, and 12 aromatic bonds .Scientific Research Applications
Synthesis and Characterization
- 5-Phenylpyridine-3-carbonitrile derivatives have been synthesized through various chemical reactions. For instance, 2–amino-6-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-4-phenylpyridine-3-carbonitriles were synthesized using Tandem Michael addition/imino-nitrile cyclization. These compounds were structurally characterized using techniques like MS, IR, CHN, and NMR spectral data (Dong et al., 2010).
Biological Activity
- Some derivatives of this compound have shown potential biological activities. For instance, certain heterocyclic compounds synthesized from 3,3'-Benzene-1,4-diylbis(1-phenylprop-2-en-1-one) and 2- cyanoethanethio-amide exhibited anti-cancer activities (Abdel-fattah & Elsayed, 2009).
Corrosion Inhibition
- Some pyridine derivatives, including those related to this compound, have been investigated for their corrosion inhibition properties. These derivatives have been found effective in inhibiting corrosion of metals like mild steel in acidic environments (Verma et al., 2015); (Singh et al., 2016).
Synthesis of New Compounds
- The synthesis of novel compounds using this compound derivatives has been explored. For example, a variety of methoxypyridine derivatives were synthesized and characterized. These compounds displayed promising antiproliferative effects against several cancer cell lines (Al‐Refai et al., 2019).
Surface Morphology Studies
- Derivatives of this compound have been used in surface morphology studies. Scanning electron microscopy (SEM) and atomic force microscopy (AFM) were utilized to examine the surface morphology of metal inhibited by these derivatives (Yadav et al., 2016).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as pyridine derivatives, have been found to interact with various biological targets, including dna bases like adenine and guanine .
Mode of Action
The mode of action of 5-Phenylpyridine-3-carbonitrile involves a change in the transition dipole moment through proton transfer . This change is brought about by the compound’s interaction with its targets, leading to alterations in the orientation of the transition dipole moments of neighboring chromophores .
Biochemical Pathways
It’s known that the compound’s proton transfer process can influence the energy transfer along molecular wires . This process is energetically more favorable in the excited state than the ground state for all studied compounds .
Result of Action
Similar compounds have been found to exhibit various biological activities, such as anti-inflammatory, anti-tumor, anti-mycobacterial, antifungal, and antiviral activities .
Biochemical Analysis
Biochemical Properties
Pyridine derivatives, which include 5-Phenylpyridine-3-carbonitrile, are known to be of increasing interest in drug design and medicinal chemistry . They are found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .
Cellular Effects
Related pyrimidinone-5-carbonitriles have shown potent cytotoxic activity against different cancer cells
Molecular Mechanism
A study on a similar compound, 2-mercapto-6-phenylpyridine-3-carbonitrile, suggests that changes in the transition dipole moment through proton transfer could play a role in its biochemical activity .
Metabolic Pathways
Pyridine derivatives are known to be involved in various biochemical reactions
Properties
IUPAC Name |
5-phenylpyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c13-7-10-6-12(9-14-8-10)11-4-2-1-3-5-11/h1-6,8-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVJVGOUKSPYST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60304859 | |
Record name | 5-Phenylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60304859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10177-11-4 | |
Record name | 5-Phenyl-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10177-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 167779 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010177114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10177-11-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167779 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Phenylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60304859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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